N,N-Diphenyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline
Description
N,N-Diphenyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of oxadiazoles This compound is known for its unique structural features, which include a 1,3,4-oxadiazole ring fused with an aniline moiety
Properties
CAS No. |
878208-46-9 |
|---|---|
Molecular Formula |
C26H19N3O |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N,N-diphenyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C26H19N3O/c1-4-10-20(11-5-1)25-27-28-26(30-25)21-16-18-24(19-17-21)29(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
InChI Key |
HFKCBYKPNCPRPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with aniline: The oxadiazole ring is then coupled with aniline derivatives through various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boronic acids
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-Diphenyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diphenyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and cell proliferation
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but contains a boronic acid ester group.
N,N-Dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline: Contains a dioxane ring instead of an oxadiazole ring.
Uniqueness
N,N-Diphenyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its 1,3,4-oxadiazole ring, which imparts distinct photophysical and chemical properties, making it valuable for applications in materials science and medicinal chemistry .
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